molecular formula C7H6BrN3 B049877 6-bromo-1H-indazol-4-amine CAS No. 885518-50-3

6-bromo-1H-indazol-4-amine

Cat. No.: B049877
CAS No.: 885518-50-3
M. Wt: 212.05 g/mol
InChI Key: JORDVWJEXMDSBI-UHFFFAOYSA-N
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Description

6-Bromo-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. The presence of a bromine atom at the 6th position and an amino group at the 4th position of the indazole ring makes this compound a unique compound with significant potential in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-indazol-4-amine typically involves the bromination of 1H-indazole derivatives. One common method includes the reaction of 1H-indazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-1H-indazol-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-1H-indazol-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

    6-Bromo-1H-indazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amino group.

    6-Bromo-1H-indazole-4-carbaldehyde: Contains an aldehyde group at the 4th position.

    1H-indazole-4-amine: Lacks the bromine atom at the 6th position.

Uniqueness: 6-Bromo-1H-indazol-4-amine is unique due to the presence of both the bromine atom and the amino group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-bromo-1H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORDVWJEXMDSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646138
Record name 6-Bromo-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-50-3
Record name 6-Bromo-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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